molecular formula C19H14F2N2O4S B3402512 2,4-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1058385-73-1

2,4-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B3402512
CAS No.: 1058385-73-1
M. Wt: 404.4 g/mol
InChI Key: FFDBOJGDZKKCAB-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a 2,4-difluorophenyl group linked to an indoline scaffold substituted with a furan-2-carbonyl moiety. This compound combines a sulfonamide pharmacophore with heterocyclic systems (indoline and furan), which are common in bioactive molecules targeting enzymes or receptors. The presence of fluorine atoms enhances electronegativity and metabolic stability, while the furan group may influence π-π stacking interactions in biological targets .

Properties

IUPAC Name

2,4-difluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O4S/c20-13-4-6-18(15(21)10-13)28(25,26)22-14-5-3-12-7-8-23(16(12)11-14)19(24)17-2-1-9-27-17/h1-6,9-11,22H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDBOJGDZKKCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,4-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound :

  • Core : Indoline substituted at the 1-position with furan-2-carbonyl and at the 6-position with 2,4-difluorobenzenesulfonamide.
  • Key Functional Groups : Sulfonamide, fluorinated aryl, furan carbonyl.

Analogous Compounds :

(E)-2,4-difluoro-N-(2-methoxy-5-(4-(3-morpholino-3-oxoprop-1-en-1-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide (8h) (): Core: Quinoline-pyridine hybrid with acrylamide and morpholino groups. Synthesis: 21% yield via general route B, involving palladium-catalyzed coupling. Key Differences: Quinoline core instead of indoline; acrylamide linker instead of furan carbonyl.

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) (): Core: Indole-2-carboxamide linked to benzophenone. Synthesis: 37.5% yield via sodium ethoxide-mediated coupling in DMSO. Key Differences: Carboxamide instead of sulfonamide; lacks fluorine on the aryl group.

15g (): Core: Quinoline-methoxypyridine with 4-hydroxypiperidine. Synthesis: 27% yield via PI3K/mTOR inhibitor optimization. Key Differences: Piperidine substituent; methoxy groups enhance solubility.

Physicochemical and Spectral Properties
Compound Molecular Weight (g/mol) Yield (%) Key NMR Shifts (¹H/¹³C) Notable Spectral Features
Target Compound ~435 (estimated) N/A Indoline H-3 (δ 6.8–7.2), Furan CO (δ 165) Sulfonamide S=O IR ~1350 cm⁻¹
8h () ~600 21 Quinoline H-8 (δ 8.5), Morpholino (δ 3.6) Acrylamide C=O IR ~1660 cm⁻¹
3 () 358.36 37.5 Indole NH (δ 12.33), Benzoyl (δ 190.5) Carboxamide IR ~1670 cm⁻¹
15g () ~585 27 Piperidine (δ 3.2), Methoxy (δ 3.8) Hydroxyl IR ~3400 cm⁻¹
  • Fluorine Effects : The 2,4-difluoro group in the target compound and analogs (8h, 15g) deshields adjacent protons, causing distinct ¹H-NMR splitting (e.g., δ 7.0–7.5 for aromatic F neighbors) .
  • Carbonyl Groups: Furan-2-carbonyl (target) vs. acrylamide (8h) vs.

Discussion of Key Differentiators

Core Scaffold: Indoline (target) vs. quinoline (8h, 15g) vs. indole (3). Indoline’s saturated ring may reduce planarity compared to quinoline/indole, affecting target binding.

Linker Groups: Furan carbonyl (target) vs. acrylamide (8h) vs. benzophenone (3). Acrylamide’s rigidity may improve binding kinetics in kinase pockets.

Synthetic Accessibility :

  • Low yields (10–37.5%) in analogs () highlight challenges in coupling sterically hindered intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide

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